molecular formula C11H11NO2 B14607343 Benzonitrile, 4-(ethoxyacetyl)- CAS No. 60695-12-7

Benzonitrile, 4-(ethoxyacetyl)-

Cat. No.: B14607343
CAS No.: 60695-12-7
M. Wt: 189.21 g/mol
InChI Key: BWKCUVCGSDZXDK-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(ethoxyacetyl)-: is an organic compound that belongs to the class of nitriles It is characterized by the presence of a benzene ring substituted with a nitrile group and an ethoxyacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From Benzonitrile: One common method involves the reaction of benzonitrile with ethyl chloroacetate in the presence of a base such as sodium ethoxide. The reaction typically occurs under reflux conditions, leading to the formation of Benzonitrile, 4-(ethoxyacetyl)-.

    From 4-Acetylbenzonitrile: Another route involves the ethoxylation of 4-acetylbenzonitrile using ethyl chloroacetate and a base. This method also requires reflux conditions and yields the desired product.

Industrial Production Methods: Industrial production methods for Benzonitrile, 4-(ethoxyacetyl)- are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Benzonitrile, 4-(ethoxyacetyl)- can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the nitrile group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation. This results in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxyacetyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation, mild to moderate temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, often under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Benzonitrile, 4-(ethoxyacetyl)- is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of pharmaceuticals and agrochemicals.

Biology and Medicine:

    Drug Development: The compound’s derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development. Its ability to form amines and other functional groups is particularly useful in medicinal chemistry.

Industry:

    Materials Science: Benzonitrile, 4-(ethoxyacetyl)- can be used in the production of polymers and resins. Its chemical properties make it suitable for creating materials with specific characteristics, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of Benzonitrile, 4-(ethoxyacetyl)- depends on its chemical reactivity. The nitrile group can act as an electrophile, participating in nucleophilic addition reactions. The ethoxyacetyl group can undergo hydrolysis or substitution reactions, leading to the formation of various derivatives. These reactions often involve the formation of intermediates such as imines or amides, which can further react to yield the final products.

Comparison with Similar Compounds

    Benzonitrile: A simpler compound with only a nitrile group attached to the benzene ring.

    4-Acetylbenzonitrile: Similar to Benzonitrile, 4-(ethoxyacetyl)- but lacks the ethoxy group.

    4-Cyanoacetophenone: Another related compound with a cyano group and an acetyl group on the benzene ring.

Uniqueness: Benzonitrile, 4-(ethoxyacetyl)- is unique due to the presence of both the nitrile and ethoxyacetyl groups. This combination of functional groups provides a versatile platform for further chemical modifications, making it valuable in various applications. The ethoxyacetyl group, in particular, offers additional reactivity compared to similar compounds, allowing for the synthesis of more complex molecules.

Properties

CAS No.

60695-12-7

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

4-(2-ethoxyacetyl)benzonitrile

InChI

InChI=1S/C11H11NO2/c1-2-14-8-11(13)10-5-3-9(7-12)4-6-10/h3-6H,2,8H2,1H3

InChI Key

BWKCUVCGSDZXDK-UHFFFAOYSA-N

Canonical SMILES

CCOCC(=O)C1=CC=C(C=C1)C#N

Origin of Product

United States

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